![molecular formula C8H10O3 B592270 Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate CAS No. 128350-67-4](/img/structure/B592270.png)
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate
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Description
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MOC and is a cyclic enol ester that has a range of applications in various fields, including organic synthesis and drug discovery. In
Scientific Research Applications
Synthesis of Methyl Dihydrojasmonate and Methyl (5-Methylidene-4-Oxocyclopent-2-En-1-Yl)Acetate
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is used in the synthesis of Methyl Dihydrojasmonate (Hedione®) and Methyl (5-Methylidene-4-Oxocyclopent-2-En-1-Yl)Acetate . These compounds were synthesized from 4-hydroxy-2-(hydroxymethyl)cyclopentenone, which was obtained from D-glucose . The reaction condition of the key reaction, Johnson-Claisen rearrangement, was optimized to get maximum yield of an intermediate .
Synthesis of (S)-N-Ethyl-2-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetamide
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is used in the synthesis of (S)-N-Ethyl-2-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetamide . This compound is a model exo-Methylidenecyclopentenone bioisoster of Prostamides . It contains the pharmacophore fragments of cross-conjugated cyclopentenone prostaglandins (cyPGs) and exhibits cytotoxicity comparable to that of cyPG .
Synthesis of Fragrance Compounds
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is used in the synthesis of fragrance compounds . The compound is used to synthesize Methyl Dihydrojasmonate (Hedione®), which is a widely used fragrance compound .
Synthesis of Bioisosteres
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is used in the synthesis of bioisosteres . Bioisosteres are compounds that have similar physical or chemical properties and can be used to study the structure-activity relationships of active drug substances .
Synthesis of Cyclopentadienone Derivatives
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is used in the synthesis of cyclopentadienone derivatives . These derivatives are important in the field of organic chemistry and have various applications .
Synthesis of Cancer Inhibitors
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is used in the synthesis of cancer inhibitors . The compound is used to synthesize 15-deoxy-Δ 12,14 -prostamide J 2, which is known to be a selective inhibitor of cancer melanocytes and keranocytes and holds promise for the design of drugs against skin cancer .
properties
IUPAC Name |
methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(9)4-7(5)8(10)11-2/h3,7H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQHFPQMQZIGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate |
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